Product packaging for 1-(Thieno[3,2-d]pyrimidin-4-yl)ethanone(Cat. No.:)

1-(Thieno[3,2-d]pyrimidin-4-yl)ethanone

Cat. No.: B11912435
M. Wt: 178.21 g/mol
InChI Key: PBFPXIQLJCPFGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Thieno[3,2-d]pyrimidin-4-yl)ethanone is a chemical building block based on the thienopyrimidine scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities. Thieno[3,2-d]pyrimidine derivatives are recognized as promising scaffolds in drug discovery, with documented research applications in developing inhibitors for various therapeutic targets . This includes potential use in anticancer agent development, as some analogs function as colchicine-binding site inhibitors that disrupt tubulin polymerization . Other research avenues include designing derivatives that act as potent PI3Kα inhibitors for targeted cancer therapy . The core thieno[3,2-d]pyrimidine structure is also a key intermediate in synthesizing compounds investigated for antiplasmodial activity against multiple stages of Plasmodium parasites . This product is intended for research and development purposes in a controlled laboratory setting. It is provided "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound in accordance with all applicable laboratory safety guidelines and regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6N2OS B11912435 1-(Thieno[3,2-d]pyrimidin-4-yl)ethanone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6N2OS

Molecular Weight

178.21 g/mol

IUPAC Name

1-thieno[3,2-d]pyrimidin-4-ylethanone

InChI

InChI=1S/C8H6N2OS/c1-5(11)7-8-6(2-3-12-8)9-4-10-7/h2-4H,1H3

InChI Key

PBFPXIQLJCPFGS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC=NC2=C1SC=C2

Origin of Product

United States

Chemical Reactivity and Derivatization Strategies of 1 Thieno 3,2 D Pyrimidin 4 Yl Ethanone

Transformations and Reactions at the Ethanone (B97240) Side Chain

The ethanone side chain at the C4 position of the thienopyrimidine ring is a key handle for derivatization, primarily due to the reactivity of the acetyl group's α-hydrogens and the carbonyl function. These features allow for condensation reactions to extend the carbon skeleton and rearrangements to modify the functional group itself.

A prominent reaction is the Claisen-Schmidt condensation, where the acetyl group of 1-(thieno[3,2-d]pyrimidin-4-yl)ethanone reacts with various aromatic or heterocyclic aldehydes in the presence of a base (like NaOH or KOH) to form α,β-unsaturated ketones, commonly known as chalcones. pnrjournal.comijper.orgwikipedia.org These chalcone (B49325) derivatives serve as valuable intermediates for synthesizing more complex heterocyclic systems. pnrjournal.com The general scheme involves the deprotonation of the α-carbon of the ethanone, followed by a nucleophilic attack on the aldehyde carbonyl, and subsequent dehydration to yield the conjugated enone system. nih.govacs.org A variety of substituted aldehydes can be employed, leading to a diverse library of thienopyrimidine-based chalcones. documentsdelivered.com

Another significant transformation of the ethanone side chain is the Willgerodt-Kindler reaction. This reaction converts aryl alkyl ketones into the corresponding terminal amides or, more commonly with the Kindler modification, thioamides. wikipedia.orgorganic-chemistry.org When applied to this compound, the reaction typically involves heating the ketone with elemental sulfur and a secondary amine, such as morpholine (B109124). researchgate.net The net effect is the migration of the carbonyl group to the terminal position of the alkyl chain and its conversion to a thioamide. This reaction proceeds through the formation of an enamine, subsequent thiation, and a series of rearrangements. wikipedia.orgresearchgate.net This provides a direct route to (thieno[3,2-d]pyrimidin-4-yl)acetamides and their thio-analogs, which are valuable synthons for further chemical exploration.

Table 1: Examples of Reactions at the Ethanone Side Chain

Reaction Type Reagents & Conditions Product Type Ref.
Claisen-Schmidt Condensation Ar-CHO, NaOH or KOH, Ethanol (B145695), rt 3-Aryl-1-(thieno[3,2-d]pyrimidin-4-yl)prop-2-en-1-one (Chalcone) pnrjournal.com, documentsdelivered.com
Willgerodt-Kindler Reaction Sulfur, Morpholine, Heat 2-(Thieno[3,2-d]pyrimidin-4-yl)-1-morpholino-1-thioxoethane (Thioamide) organic-chemistry.org, researchgate.net

Electrophilic and Nucleophilic Substitution Reactions on the Thienopyrimidine Core

The thieno[3,2-d]pyrimidine (B1254671) core's reactivity is characterized by a susceptibility to nucleophilic substitution, particularly at the C4 position, while being relatively resistant to electrophilic attack due to the electron-withdrawing nature of the pyrimidine (B1678525) ring.

The most common strategy for derivatization at the C4 position involves converting the thieno[3,2-d]pyrimidin-4(3H)-one tautomer into a 4-chloro-thieno[3,2-d]pyrimidine intermediate. This activated intermediate readily undergoes nucleophilic aromatic substitution (SNAr) with a wide range of nucleophiles. nih.govthieme.de The substitution reactions are versatile, allowing the introduction of various functional groups:

O-Nucleophiles: Reaction with sodium alkoxides or phenoxides in solvents like DMF or the corresponding alcohol yields 4-alkoxy or 4-aryloxy derivatives. nih.gov

N-Nucleophiles: A broad spectrum of primary and secondary amines, as well as amino acid derivatives, can displace the chloro group to form 4-amino-thieno[3,2-d]pyrimidines. nih.govresearchgate.net

S-Nucleophiles: Thiophenols react in the presence of a base like potassium carbonate to afford 4-(arylthio) derivatives. nih.gov

While the pyrimidine ring is electron-deficient, the fused thiophene (B33073) ring is more electron-rich and can potentially undergo electrophilic substitution. However, these reactions are less common. Modifications at other positions, such as C6 on the thiophene ring, are typically achieved through metal-catalyzed cross-coupling reactions on a pre-functionalized (e.g., brominated) substrate rather than direct electrophilic attack. nih.gov

Table 2: Nucleophilic Substitution at the C4-Position of 4-Chlorothieno[3,2-d]pyrimidine (B95853)

Nucleophile Type Example Reagent Conditions Product Class Ref.
O-Alkyl Sodium methoxide Methanol, 60 °C 4-Methoxy-thieno[3,2-d]pyrimidine nih.gov
O-Aryl Phenol, K₂CO₃ DMF, 130 °C 4-Phenoxy-thieno[3,2-d]pyrimidine nih.gov
N-Alkyl/Aryl Aliphatic/Aromatic Amines Ethanol, Reflux 4-(Substituted)amino-thieno[3,2-d]pyrimidine researchgate.net, nih.gov
S-Aryl Thiophenol, K₂CO₃ DMF, 30 °C 4-(Phenylthio)-thieno[3,2-d]pyrimidine nih.gov

Annulation Reactions Leading to Fused Thienopyrimidine Systems

Annulation reactions provide a powerful strategy to build additional heterocyclic rings onto the thieno[3,2-d]pyrimidine scaffold, leading to complex, polycyclic systems. These reactions often utilize functional groups introduced in prior steps, such as those on the ethanone side chain or on the core itself.

A key strategy involves the cyclocondensation of derivatives formed from the ethanone side chain. For instance, the α,β-unsaturated chalcones, synthesized via the Claisen-Schmidt condensation (see Section 3.1), are excellent substrates for annulation. pnrjournal.com Reaction of these chalcones with binucleophilic reagents can form a new six-membered ring. A common example is the reaction with urea (B33335) or thiourea (B124793) under basic conditions to construct a pyrimidin-2-one or pyrimidin-2-thione ring, respectively. ijper.org Similarly, reaction with hydrazine (B178648) hydrate (B1144303) can yield a dihydropyrazole ring.

Another approach involves building fused rings from substituents on the pyrimidine ring itself. For example, a 2-amino-thienopyrimidine can be converted into a tetrazole, which upon treatment with hydrazine, can lead to the formation of a fused triazolopyrimidine system, specifically a thieno[2,3-d] ibmmpeptide.comresearchgate.netrsc.orgtriazolo[1,5-a]pyrimidine. The Dimroth rearrangement is another relevant transformation that can be employed to construct the thieno[2,3-d]pyrimidine (B153573) system, which can then be a precursor for further annulation. scielo.br These annulation strategies are crucial for accessing novel, rigid, and structurally diverse chemical matter for biological screening.

Table 3: Examples of Annulation Reactions

Starting Material Reagent(s) Resulting Fused System Ref.
Thienopyrimidine-based Chalcone Urea, KOH, Ethanol Pyridinyl-thieno[2,3-d]pyrimidin-one ijper.org
Thienopyrimidine-based Chalcone Hydrazine Hydrate Pyrazolyl-substituted-thieno[2,3-d]pyrimidine pnrjournal.com
2-(1H-Tetrazol-1-yl)thienopyrimidine Hydrazine Hydrate Thieno[2,3-d] ibmmpeptide.comresearchgate.netrsc.orgtriazolo[1,5-a]pyrimidine

Catalyst-Mediated Modifications of the Thienopyrimidine Skeleton

Palladium- and copper-catalyzed cross-coupling reactions have emerged as indispensable tools for modifying the thieno[3,2-d]pyrimidine skeleton, enabling the formation of carbon-carbon and carbon-heteroatom bonds at positions that are not accessible through classical substitution chemistry. ibmmpeptide.comresearchgate.net These reactions typically require a halogenated thienopyrimidine precursor, most commonly a bromo or chloro derivative.

Various types of cross-coupling reactions have been successfully applied to this scaffold:

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples a halogenated thienopyrimidine (e.g., at the C6-bromo or C4-chloro position) with an aryl or heteroaryl boronic acid to form biaryl structures. rsc.orgnih.gov

Buchwald-Hartwig Amination: This reaction is used to form C-N bonds by coupling a halo-thienopyrimidine with a wide range of amines. It has been effectively used to introduce substituted aryl amines at the C6 position. rsc.org

Sonogashira Coupling: This provides a route to C-C triple bonds by coupling a halo-thienopyrimidine with a terminal alkyne, catalyzed by palladium and copper complexes. rsc.orgnih.gov

Ullmann Condensation: Copper-catalyzed coupling, particularly for forming C-O and C-S bonds with phenols and thiophenols at the C4 position, has also been reported as an effective method. nih.gov

These reactions have been instrumental in creating libraries of derivatives with diverse substituents at specific positions of the thienopyrimidine core, which is a critical strategy in drug discovery programs. rsc.orgnih.gov

Table 4: Catalyst-Mediated Reactions on the Thienopyrimidine Skeleton

Reaction Name Catalyst/Reagents Substrate Product Type Ref.
Suzuki-Miyaura Pd(PPh₃)₄, Base 6-Bromo-thienopyrimidine 6-Aryl-thienopyrimidine rsc.org, nih.gov
Buchwald-Hartwig Pd₂(dba)₃, Ligand, Base 6-Bromo-thienopyrimidine 6-Amino-thienopyrimidine rsc.org
Sonogashira PdCl₂(PPh₃)₂, CuI, Base 6-Bromo-thienopyrimidine 6-Alkynyl-thienopyrimidine rsc.org
Ullmann Condensation CuI, Base 4-Chloro-thienopyrimidine 4-Aryloxy/Arylthio-thienopyrimidine nih.gov

Functional Group Interconversions and Scaffold Modification

Functional group interconversions (FGIs) are fundamental reactions that transform one functional group into another, serving as enabling steps for the more complex derivatization strategies described previously. For the thieno[3,2-d]pyrimidine system, several FGIs are of key importance.

The most critical FGI is the conversion of a thieno[3,2-d]pyrimidin-4(3H)-one to a 4-chlorothieno[3,2-d]pyrimidine . This is typically achieved by treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). nih.gov This transformation is pivotal as it activates the C4 position for a vast range of nucleophilic substitution reactions (see Section 3.2). nih.gov

Other important FGIs include:

Reduction of Nitro Groups: If a nitro group is present on an aryl substituent attached to the scaffold, it can be readily reduced to an amino group using standard conditions like SnCl₂/HCl or catalytic hydrogenation. nih.gov This new amino group can then be used for further derivatization, for example, through acylation.

Amide/Thioamide Hydrolysis: Thioamides generated from the Willgerodt-Kindler reaction can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acids, providing another functional handle for modification.

Scaffold modification also encompasses the initial synthesis of the thieno[3,2-d]pyrimidine ring system itself. A common route starts from a substituted 2-aminothiophene-3-carboxylate, which is cyclized with a one-carbon unit like formamide (B127407) or formamidine (B1211174) acetate (B1210297) to construct the pyrimidine ring. scielo.br This foundational synthesis allows for the incorporation of diversity elements from the very beginning of the synthetic sequence.

Table 5: Key Functional Group Interconversions and Scaffold Modifications

Transformation Reagent(s) Starting Material Product Purpose Ref.
Chlorination POCl₃ or SOCl₂ Thieno[3,2-d]pyrimidin-4(3H)-one 4-Chlorothieno[3,2-d]pyrimidine Activation for Nucleophilic Substitution nih.gov, nih.gov
Nitro Reduction SnCl₂, HCl Nitroaryl-substituted thienopyrimidine Aminoaryl-substituted thienopyrimidine Introduction of an amino group for further reaction nih.gov
Ring Formation Formamidine Acetate Methyl 3-aminothiophene-2-carboxylate Thieno[3,2-d]pyrimidin-4-ol Core scaffold synthesis scielo.br

Structure Activity Relationship Sar Studies Centered on the 1 Thieno 3,2 D Pyrimidin 4 Yl Ethanone Motif

Influence of the Ethanone (B97240) Group at Position 4 on Biological Activity Profiles

The substituent at the C-4 position of the thieno[3,2-d]pyrimidine (B1254671) core plays a pivotal role in modulating biological activity. While direct SAR studies on the 1-(thieno[3,2-d]pyrimidin-4-yl)ethanone moiety are specific, broader investigations into various C-4 substitutions provide significant insights. The nature of the group at this position can influence binding affinity, selectivity, and the type of biological response.

For instance, in the context of kinase inhibition, modifications at the C-4 position are common. Replacing the ethanone with other functionalities, such as substituted amines, is a frequent strategy. In a series of thieno[2,3-d]pyrimidine (B153573) derivatives (a related isomer), the introduction of different functional groups at position 4 was a key derivatization strategy for developing kinase inhibitors. nih.gov For example, the substitution with a morpholine (B109124) moiety at C-4 is a crucial feature for designing effective PI3K inhibitors, as it forms a key hydrogen bond with a valine residue in the hinge region of the kinase. nih.gov Similarly, in studies on dihydrofolate reductase (DHFR) inhibitors, an oxygen atom at position 4 was found to be critical for forming hydrogen bonds with key amino acids in the enzyme's active site. nih.gov

While the ethanone group itself provides a carbonyl oxygen that can act as a hydrogen bond acceptor, its flexibility and steric bulk compared to other substituents like simple amines or hydroxyl groups will significantly alter the interaction profile with a biological target. The acetyl moiety (ethanone group) can be a key pharmacophoric element, but its replacement or modification often leads to significant changes in activity, highlighting the sensitivity of biological targets to the chemical nature of the C-4 substituent.

Impact of Substitutions on the Thiophene (B33073) Ring (e.g., C-2, C-3, C-6, C-7)

Substitutions on the thiophene portion of the thieno[3,2-d]pyrimidine scaffold are critical for fine-tuning pharmacological activity and selectivity.

C-2 and C-3 Positions: The C-2 position of the thieno[2,3-d]pyrimidine isomer is often targeted for substitution. For instance, attaching aryl groups at C-2 has been explored in the development of PI3K inhibitors. nih.gov In one study, a 3-hydroxy substitution on a C-2 phenyl ring resulted in the best activity, while moving the hydroxyl group to the para-position led to a significant decrease in inhibitory action. nih.gov This indicates that both the presence and the specific placement of substituents are crucial.

C-6 and C-7 Positions: In the context of PI3Kδ inhibitors, SAR studies on piperazinone-containing thieno[3,2-d]pyrimidines focused on substituents at the C-6 position. These studies demonstrated that attaching piperazinone motifs at this position could yield compounds with high potency and selectivity for PI3Kδ. bohrium.com Furthermore, research on selective inhibitors for human ectonucleoside triphosphate diphosphohydrolases (h-NTPDases) involved Suzuki coupling reactions to introduce aryl and heteroaryl boronic acids at the C-7 position. nih.gov The resulting compounds, such as N-benzyl-N-methyl-7-phenylthieno[3,2-d]pyrimidin-4-amine, showed selective inhibition of specific h-NTPDase isozymes. nih.gov This highlights the importance of the C-7 position for achieving isoform selectivity.

The table below summarizes the impact of substitutions on the thiophene ring from a study on h-NTPDase inhibitors.

CompoundC-7 SubstituentTarget IsozymeIC₅₀ (μM)
3j Phenylh-NTPdase10.62 ± 0.02
4d Not specified in abstracth-NTPdase20.33 ± 0.09
4c Not specified in abstracth-NTPdase30.13 ± 0.06
3b Not specified in abstracth-NTPdase80.32 ± 0.10
Data sourced from a study on thieno[3,2-d]pyrimidine derivatives as h-NTPDase inhibitors. nih.gov

Effects of Modifications on the Pyrimidine (B1678525) Moiety (e.g., N-substitution, C-2, C-6)

Modifications to the pyrimidine ring are a cornerstone of SAR for this class of compounds, influencing key interactions with biological targets.

N-substitution: N-substitution on the pyrimidine ring, particularly at N-1 and N-3, can significantly affect biological activity. For thieno[2,3-d]pyrimidine-based DHFR inhibitors, the nitrogen atom at position 1 is essential for forming a salt bridge with a key glutamate (B1630785) residue in the enzyme active site. nih.gov

C-2 Position: The C-2 position is frequently modified. In the development of Janus Kinase 1 (JAK1) inhibitors, a scaffold morphing strategy was used on thieno[3,2-d]pyrimidine derivatives, leading to potent and highly selective inhibitors. nih.gov In a different study on atypical protein kinase C (aPKC) inhibitors based on the thieno[2,3-d]pyrimidine scaffold, a pyridin-4-yl group was placed at the C-2 position. nih.gov

C-6 Position: While C-6 is on the thiophene ring in the thieno[3,2-d]pyrimidine system, modifications at the corresponding position in the isomeric thieno[2,3-d]pyrimidine system are noteworthy. For DHFR inhibitors, elongating the substituent at position 6 by replacing a methyl with an ethyl group increased potency by enhancing lipophilicity. nih.gov

The table below illustrates the effect of modifications on the pyrimidine moiety in a series of JAK1 inhibitors.

CompoundModificationTargetIC₅₀ (μM)
24 Scaffold morphingJAK1Potent & Selective
25 Derivative of 24JAK1More selective than comparator
46 Derivative of 24JAK10.022
Data sourced from a study on thieno[3,2-d]pyrimidine derivatives as JAK1 inhibitors. nih.gov

Conformational Analysis and its Correlation with Biological Response

Conformational analysis investigates the three-dimensional arrangement of a molecule, which is intrinsically linked to its biological function. The specific conformation, or shape, that a molecule adopts determines how well it can fit into the binding site of a protein, such as an enzyme or receptor. For thieno[3,2-d]pyrimidine derivatives, the relative orientation of the fused ring system and its substituents dictates the potential for intermolecular interactions like hydrogen bonds and van der Waals forces.

While detailed conformational analysis specifically for this compound is not widely reported, studies on related heterocyclic systems provide valuable insights. For example, theoretical conformational analysis of 1,3,2-benzodioxaphosphinan-4-ones has shown that the phosphorus-containing heteroring preferentially adopts a flattened sofa conformation. researchgate.net Fluorine substitution is known to have a profound impact on molecular conformation, and studies on 1,3-difluorinated alkanes show that this motif strongly influences the alkane chain conformation. soton.ac.uk

In the context of thienopyrimidines, molecular docking studies, which predict the preferred binding pose, implicitly rely on conformational analysis. Docking of PI3K inhibitors revealed that the morpholine moiety at C-4 adopts a specific orientation to interact with the hinge region of the enzyme. nih.gov Similarly, docking of DHFR inhibitors showed that the thieno[2,3-d]pyrimidine core binds in a "flipped" mode compared to folic acid. nih.gov These findings underscore that the biological response is highly correlated with the molecule's ability to adopt a specific low-energy conformation that is complementary to the target's binding site.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Thieno[3,2-d]pyrimidine Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models use molecular descriptors—numerical values that characterize properties like steric, electronic, and hydrophobic features—to predict the activity of new, unsynthesized compounds.

QSAR studies have been successfully applied to thienopyrimidine derivatives. For a series of thieno[3,4-d]pyrimidine (B1628787) derivatives acting as HIV-1 reverse transcriptase inhibitors, 3D-QSAR models (CoMFA and CoMSIA) were developed. nih.gov These models showed good stability and predictability, and the resulting contour maps provided insights into which regions of the molecule could be modified to enhance activity. nih.gov The study identified that hydrogen bonding and van der Waals interactions with key residues were crucial for binding. nih.gov

Another QSAR study on thieno[2,3-d]pyrimidine-2,4-dione derivatives as monocarboxylate transporter 1 (MCT1) inhibitors detected the decisive influence of relative negative partial charge, solvation energy, and radius of gyration on inhibitory activity. uzhnu.edu.ua The developed QSAR model was then used to predict the activity of new N-vinyl derivatives and guide their synthesis, leading to the identification of potent lead compounds. uzhnu.edu.ua Although these studies focus on isomers, the principles and methodologies are directly applicable to the this compound series. By developing a QSAR model for this specific scaffold, researchers could accelerate the discovery of new analogues with improved therapeutic profiles.

Pharmacological and Biological Research of 1 Thieno 3,2 D Pyrimidin 4 Yl Ethanone and Its Derivatives

Anti-Cancer Activities and Molecular Mechanisms (in vitro cellular models and animal models)

Derivatives of the thieno[3,2-d]pyrimidine (B1254671) scaffold have demonstrated significant antiproliferative activity against various cancer cell lines. nih.gov Halogenated thieno[3,2-d]pyrimidines, for instance, have shown effectiveness against multiple cancer cell lines, with studies indicating that a chlorine atom at the C4-position is crucial for this biological activity. nih.gov These compounds have been found to induce apoptosis, a form of programmed cell death, in cancer cells. nih.gov

Inhibition of Protein Kinases (e.g., PI3K, EGFR, BTK, JAK, PDK1, ROCK, Pim kinases)

A primary mechanism behind the anticancer effects of thieno[3,2-d]pyrimidine derivatives is their ability to inhibit various protein kinases, which are key regulators of cell signaling pathways often dysregulated in cancer. googleapis.comgoogle.com

Phosphoinositide 3-kinase (PI3K) is a lipid kinase that plays a critical role in cancer progression, making it a key target for anticancer therapies. nih.govsemanticscholar.org Several thieno[2,3-d]pyrimidine (B153573) derivatives have been designed and synthesized as PI3K inhibitors. nih.govsemanticscholar.orgresearchgate.net One particular study identified a compound, VIb, which exhibited significant inhibitory activity against PI3Kβ (72%) and PI3Kγ (84%). nih.govsemanticscholar.org This compound also showed good activity across numerous NCI cell lines, especially those with overexpressed PI3K. nih.govsemanticscholar.org

Epidermal Growth Factor Receptor (EGFR) is another crucial target in cancer therapy. A series of pyridothieno[3,2-d]pyrimidin-4-amines were developed as ATP-competitive EGFR inhibitors. nih.gov Compound 5a from this series demonstrated potent and selective inhibitory activity against EGFR with an IC50 value of 36.7 nM and showed significant growth inhibition in cancer cell lines that overexpress EGFR. nih.gov Other thieno[2,3-d]pyrimidine derivatives have also been explored as EGFR inhibitors, with some showing dual inhibitory action against both EGFR and other kinases like STAT3. scilit.com

Janus Kinase (JAK) , particularly JAK1 and JAK3, are promising targets in the treatment of cancers like non-small cell lung cancer and B-cell lymphoma. nih.govnih.gov Researchers have developed thieno[3,2-d]pyrimidine derivatives as potent and selective JAK1 inhibitors. nih.gov One such derivative, compound 46, showed a 4-fold higher enzymatic activity against JAK1 compared to the reference compound AZD4205. nih.gov Similarly, a new class of thieno[3,2-d]pyrimidines harboring an acrylamide (B121943) pharmacophore were synthesized as potent covalent JAK3 inhibitors, with compounds 9a and 9g displaying IC50 values of 1.9 nM and 1.8 nM, respectively. nih.gov

3-Phosphoinositide-Dependent Protein Kinase-1 (PDK1) is a crucial component of the PI3K/Akt signaling pathway, which is implicated in cancer development. lookchem.com Through fragment-based screening, novel 6,7-disubstituted thienopyrimidin-4-one compounds were designed and synthesized, demonstrating low micromolar inhibitory activity against PDK1. lookchem.comnih.gov

Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors have also been developed from the thieno[2,3-d]pyrimidin-4(3H)-one scaffold. nih.gov The most potent compound identified, 8k, exhibited IC50 values of 0.004 μM and 0.001 μM against ROCKⅠ and ROCKⅡ, respectively. nih.gov

Table 1: Inhibition of Protein Kinases by Thieno[3,2-d]pyrimidine Derivatives
Derivative ClassTarget KinaseKey FindingsReference
Pyridothieno[3,2-d]pyrimidin-4-aminesEGFRCompound 5a showed potent and selective inhibition with an IC50 of 36.7 nM. nih.gov
Thieno[3,2-d]pyrimidines with acrylamide pharmacophoreJAK3Compounds 9a and 9g displayed strong inhibitory potency with IC50 values of 1.9 nM and 1.8 nM, respectively. nih.gov
Thieno[3,2-d]pyrimidine derivativesJAK1Compound 46 had 4-fold higher enzymatic activity against JAK1 compared to AZD4205. nih.gov
6,7-disubstituted thienopyrimidin-4-onesPDK1Showed low micromolar inhibitory activity. lookchem.comnih.gov
Thieno[2,3-d]pyrimidin-4(3H)-onesROCKCompound 8k had IC50 values of 0.004 μM (ROCKⅠ) and 0.001 μM (ROCKⅡ). nih.gov
Morpholine (B109124) based thieno[2,3-d]pyrimidinesPI3KCompound VIb exhibited 72% inhibition of PI3Kβ and 84% inhibition of PI3Kγ. nih.govsemanticscholar.org

Modulation of Cell Cycle Progression and Apoptosis Induction

Thieno[3,2-d]pyrimidine derivatives have been shown to exert their anticancer effects by modulating the cell cycle and inducing apoptosis. For instance, pyridothieno[3,2-d]pyrimidine-4-amine derivatives, compounds 4b and 5a, were found to cause significant cell cycle arrest in the S-phase and G0/G1 phase, respectively. nih.gov

Furthermore, a study on newly synthesized thieno[3,2-d]pyrimidine-based derivatives revealed that the most potent compounds induced preG1 apoptosis and cell cycle arrest at the G2/M phase in breast cancer cells. nih.gov These compounds also led to a significant overexpression of caspase-9, a key enzyme in the apoptotic pathway. nih.gov Halogenated thieno[3,2-d]pyrimidines have also been identified to induce apoptosis in leukemia cells. nih.gov

Anti-tubulin Polymerization Effects

While the primary anticancer mechanisms of thieno[3,2-d]pyrimidine derivatives are linked to kinase inhibition and apoptosis induction, some studies have hinted at other potential mechanisms. The broad-spectrum activity of these compounds suggests that they might interact with multiple cellular targets. However, specific research focusing solely on the anti-tubulin polymerization effects of 1-(Thieno[3,2-d]pyrimidin-4-yl)ethanone and its direct derivatives is not extensively detailed in the provided search results.

Other Investigated Anticancer Mechanisms (e.g., PARP inhibition)

In addition to kinase inhibition, researchers have explored other anticancer mechanisms for thieno[3,2-d]pyrimidine derivatives. One such mechanism is the inhibition of Poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. nih.gov Inhibiting PARP can enhance the efficacy of radiotherapy and chemotherapy. nih.gov Preliminary assays have shown that several thienopyrimidinones, which are analogues of known PARP inhibitors, possess potent inhibitory activity against this enzyme. nih.gov

Anti-inflammatory and Analgesic Properties (in vitro and in vivo models)

The thieno[3,2-d]pyrimidine scaffold has also been investigated for its potential anti-inflammatory and analgesic properties. The diverse biological activities of thiophene (B33073) moieties, a core component of this scaffold, include anti-inflammatory and analgesic effects. While specific studies focusing on this compound were not the primary focus of the provided results, the general class of thieno[3,2-d]pyrimidine derivatives has shown promise in this area.

Antimicrobial, Antibacterial, and Antifungal Efficacy (in vitro assays)

The thieno[3,2-d]pyrimidine core has been a fruitful scaffold for the development of antimicrobial agents.

Antibacterial Activity: Several thieno[3,2-d]pyrimidin-4-one derivatives have been synthesized and tested for their in vitro antibacterial activity against a range of Gram-positive and Gram-negative bacteria. researchgate.net In one study, a series of new thieno[2,3-d]pyrimidin-4(3H)-one derivatives were synthesized and evaluated. nih.gov Compound 22 from this series, which features a m-methoxyphenyl group and an ethylenediamine (B42938) side chain, was identified as the most potent antibacterial agent with broad-spectrum activity, being 6 to 15 times more potent than the standard drugs streptomycin (B1217042) and ampicillin. nih.gov Molecular docking studies suggest that the antibacterial activity of this compound may be due to the inhibition of the topoisomerase II DNA gyrase enzyme. nih.gov Another study synthesized ten novel thieno[3,2-d]pyrimidine derivatives and, through molecular docking, identified three potent DNA gyrase inhibitors. theaspd.com

Antifungal Activity: The antifungal potential of thieno[3,2-d]pyrimidine derivatives has also been demonstrated. Halogenated thieno[3,2-d]pyrimidines, in addition to their anticancer properties, have shown selective activity against several fungi, including clinical strains of Cryptococcus neoformans. nih.gov Furthermore, in the same study that identified potent antibacterial agents, compounds 14 and 15, which bear a p-chlorophenyl and m-methoxyphenyl group respectively, exhibited the best antifungal activity. nih.gov They were found to be 10-15 times more potent than the standard antifungal drugs ketoconazole (B1673606) and bifonazole. nih.gov Molecular docking predicted that the antifungal activity of compound 15 is related to the inhibition of the CYP51 lanosterol (B1674476) demethylase enzyme. nih.gov Pyrido[3',2':4,5]thieno[3,2-d]-1,2,3-triazine derivatives have also shown effective antifungal activity against hyphomycetes. nih.gov

Table 2: Antimicrobial Activity of Thieno[3,2-d]pyrimidine Derivatives
DerivativeTarget Organism TypeKey FindingsReference
Compound 22 (thieno[2,3-d]pyrimidin-4(3H)-one derivative)Bacteria6 to 15-fold more potent than streptomycin and ampicillin. nih.gov
Compounds 14 and 15 (thieno[2,3-d]pyrimidin-4(3H)-one derivatives)Fungi10 to 15-fold more potent than ketoconazole and bifonazole. nih.gov
Halogenated thieno[3,2-d]pyrimidinesFungiSelective activity against Cryptococcus neoformans. nih.gov
Pyrido[3',2':4,5]thieno[3,2-d]-1,2,3-triazine derivativesFungiEffective against hyphomycetes. nih.gov
Novel thieno[3,2-d]pyrimidine derivatives (S5, S8, S9)BacteriaPotent DNA gyrase inhibitors identified through molecular docking. theaspd.com

Antiprotozoal and Antimalarial Activities (in vitro and in vivo studies)

The thieno[3,2-d]pyrimidine scaffold has emerged as a promising framework in the quest for new antiprotozoal and antimalarial agents. Researchers have synthesized and evaluated a variety of derivatives, demonstrating their potential to combat parasitic infections through in vitro and in vivo studies.

A notable advancement in this area is the development of 4-substituted thieno[3,2-d]pyrimidine derivatives which have shown dual-stage antiplasmodial activity, meaning they are effective against both the erythrocytic (blood) and hepatic (liver) stages of the Plasmodium parasite. nih.govnih.govdoaj.org This is a significant advantage as it could potentially lead to drugs that not only treat the symptoms of malaria but also prevent its transmission and relapse.

One key derivative, Gamhepathiopine, a 2-tert-butylaminothieno[3,2-d]pyrimidin-4(3H)-one, has been a focal point of research, exhibiting activity against all developmental stages of Plasmodium falciparum. nih.gov Building upon this, further modifications at the 4-position of the thienopyrimidine core have been explored. For instance, replacing the carbonyl group with a chlorine atom resulted in a compound with good activity against the erythrocytic stage of P. falciparum and even better activity against the hepatic stage of P. berghei in comparison to the parent compound, Gamhepathiopine. nih.govnih.gov

In vitro studies have been crucial in identifying the potency of these compounds. The antiplasmodial activity is often measured by the half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug that is required for 50% inhibition of the parasite's growth. Several 4-amino-substituted analogues of Gamhepathiopine have been synthesized and tested, with some showing promising IC50 values against both drug-sensitive and drug-resistant strains of P. falciparum. malariaworld.org

In vivo studies, typically conducted in rodent models infected with Plasmodium berghei, have provided further evidence of the therapeutic potential of these compounds. nih.govnih.gov These studies help to understand the efficacy of the compounds in a living organism, which is a critical step in the drug development process. For example, a promising derivative, N2-(tert-butyl)-N mdpi.com-(3-(dimethylamino)propyl)-6-(p-tolyl)thieno[3,2-d]pyrimidine-2,4-diamine, not only maintained good antiplasmodial activity in both erythrocytic and hepatic stages but also showed improved physicochemical properties, such as better intestinal permeability and microsomal stability, which are important for a drug to be effective when taken orally. malariaworld.org

Table 1: In Vitro and In Vivo Antimalarial Activities of Selected Thieno[3,2-d]pyrimidine Derivatives

CompoundTarget Organism/StageActivity/AssayResultReference
GamhepathiopineP. falciparum (erythrocytic stage)EC500.045 µM nih.gov
GamhepathiopineP. falciparum (liver stage)EC500.45 µM nih.gov
Chloro analogue of GamhepathiopineP. falciparum K1 (erythrocytic stage)IC50Good activity nih.govnih.gov
Chloro analogue of GamhepathiopineP. berghei (hepatic stage)ActivityBetter than Gamhepathiopine nih.govnih.gov
N2-(tert-butyl)-N mdpi.com-(3-(dimethylamino)propyl)-6-(p-tolyl)thieno[3,2-d]pyrimidine-2,4-diamineP. falciparum (erythrocytic stage)Antiplasmodial ActivityGood malariaworld.org
N2-(tert-butyl)-N mdpi.com-(3-(dimethylamino)propyl)-6-(p-tolyl)thieno[3,2-d]pyrimidine-2,4-diamineP. berghei (hepatic stage)Antiplasmodial ActivityGood malariaworld.org

Central Nervous System (CNS) Activities (e.g., anticonvulsant, neuroprotection in animal models)

The therapeutic potential of thieno[3,2-d]pyrimidine derivatives extends to the central nervous system (CNS), with research highlighting their anticonvulsant and potential neuroprotective properties. The structural similarity of the thienopyrimidine core to endogenous purines suggests that these compounds can interact with various receptors and enzymes within the CNS. researchgate.net

Studies have demonstrated the anticonvulsant effects of certain thieno[3,2-d]pyrimidine derivatives in established animal models of epilepsy. For instance, some amino derivatives of condensed thieno[3,2-d]pyrimidines have exhibited pronounced anticonvulsant activity with low toxicity. researchgate.net The anticonvulsant potential is often evaluated using models such as the pentylenetetrazole (PTZ)-induced seizure model and the maximal electroshock (MES) test. The PTZ model is used to identify drugs that can raise the seizure threshold, while the MES test is used to identify drugs that prevent the spread of seizures. Some thienopyrimidine derivatives have shown efficacy in these models, suggesting their potential to manage different types of seizures. nih.govnih.gov The mechanism of action for the anticonvulsant effects of some of these compounds may involve the modulation of GABAergic neurotransmission, as some derivatives have shown an affinity for benzodiazepine (B76468) receptors, which are part of the GABAA receptor complex. nih.gov

Beyond anticonvulsant activity, there is growing interest in the neuroprotective potential of thieno[3,2-d]pyrimidine derivatives. Neuroprotection refers to the preservation of neuronal structure and function, which is particularly relevant in the context of neurodegenerative diseases and acute brain injuries like stroke. While direct evidence for the neuroprotective effects of this compound is still emerging, the broader class of thienopyrimidines has been shown to inhibit various protein kinases, some of which are implicated in neuronal cell death pathways. nih.govnih.govnih.gov For example, the inhibition of certain kinases can modulate inflammatory responses and apoptotic (cell death) cascades that are activated during cerebral ischemia. nih.gov The neuroprotective effects of some compounds are also linked to their ability to reduce oxidative stress and suppress neuroinflammation, which are key pathological features in many neurological disorders. nih.govnih.gov

Table 2: Central Nervous System Activities of Selected Thienopyrimidine Derivatives

Compound Class/DerivativeActivityAnimal Model/AssayKey FindingsReference
Amino derivatives of condensed thieno[3,2-d]pyrimidinesAnticonvulsantNot specifiedPronounced anticonvulsant activity and low toxicity. researchgate.net
TriazolopyrimidinesAnticonvulsantMaximal Electroshock (MES) and Pentylenetetrazole (PTZ)-induced seizure modelsCompound 6d showed a median effective dose (ED50) of 15.8 and 14.1 mg/kg in MES and PTZ models, respectively. nih.gov
TriazolopyrimidinesMechanism of ActionRadioligand-binding assay, Docking studyInvolvement of GABAA receptors, specifically the benzodiazepine receptor. nih.gov
6-nitrobenzo[d]thiazol-2-amine (N3) derivatives (related heterocyclic system)NeuroprotectionPentylenetetrazole (PTZ)-induced epilepsy in zebrafish larvaeReduced oxidative stress, inflammation, and neurodegeneration. nih.gov

Antioxidant Activity Investigations

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a wide range of diseases. Consequently, there is significant interest in identifying compounds with antioxidant properties. Derivatives of the thieno[3,2-d]pyrimidine scaffold have been a subject of such investigations, with several studies demonstrating their potential to act as antioxidants.

The antioxidant capacity of these compounds is typically evaluated using various in vitro assays. The most common methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay. ijpsonline.com Both assays measure the ability of a compound to donate a hydrogen atom or an electron to neutralize free radicals.

Research has shown that the antioxidant activity of thienopyrimidine derivatives can be influenced by the nature and position of substituents on the heterocyclic ring. For example, a series of 1,3,4-oxadiazole (B1194373) tagged thieno[2,3-d]pyrimidine derivatives were tested for their antioxidant properties using DPPH, nitric oxide (NO), and hydrogen peroxide (H2O2) scavenging methods. ijpsonline.com Several of these compounds exhibited good radical scavenging activity across all three assays. ijpsonline.com In another study, novel 4H-chromenes containing a pyrimidine-2-thione moiety were evaluated, and some derivatives displayed significant DPPH and ABTS radical scavenging activities, with IC50 values indicating potent antioxidant potential. ijpsonline.com

The mechanism by which these compounds exert their antioxidant effects is believed to be through their ability to donate electrons or hydrogen atoms, thereby stabilizing free radicals and preventing them from causing cellular damage. The presence of certain functional groups, such as phenolic hydroxyl groups or other electron-donating groups, can enhance the antioxidant capacity of the thienopyrimidine derivatives. ijpsonline.com

Table 3: Antioxidant Activity of Selected Thienopyrimidine Derivatives

Compound Class/DerivativeAssayIC50 ValueReference
1,3,4-oxadiazole tagged thieno[2,3-d]pyrimidine derivatives (Compounds 2b, 2c, 2d, 2e)DPPH16.35, 16.91, 17.25, 17.70 mg/ml respectively ijpsonline.com
Chromenopyrimidinethione derivative (Compound 2a)DPPHPotent activity ijpsonline.com
Chromenopyrimidinethione derivative (Compound 2a)ABTSPotent activity ijpsonline.com
Tetrahydroimidazo[1,2-α]pyrimidine-6-carboxamide analogues (Compounds 3a, 3b)DPPH46.31 and 48.81 µg/ml respectively ijpsonline.com

Computational Chemistry and Molecular Modeling Investigations

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique extensively used to predict the preferred orientation of a ligand when bound to a target protein. For derivatives of thieno[3,2-d]pyrimidine (B1254671), docking studies have been instrumental in understanding their interactions with various biological targets, thereby explaining their therapeutic potential.

Researchers have designed and synthesized series of 2,7-disubstituted-thieno[3,2-d]pyrimidine derivatives as novel focal adhesion kinase (FAK) inhibitors. lookchem.com Molecular docking of a potent compound from this series into the ATP-binding site of FAK (PDB: 2JKK) revealed crucial hydrogen bond interactions. lookchem.com Specifically, the thieno[3,2-d]pyrimidine core formed two hydrogen bonds with the hinge region residue Cys502, a key interaction for kinase inhibition. lookchem.com

In another study, thieno[3,2-d]pyrimidine derivatives were investigated as inhibitors of human nucleotide-binding domain and leucine-rich repeat-containing proteins (h-NTPDases). nih.gov Docking studies of the most potent and selective inhibitors revealed key interactions with important amino acid residues within the active sites of h-NTPdase1, 2, 3, and 8. nih.gov

Furthermore, docking simulations have been employed to support the development of thieno[3,2-d]pyrimidine-based inhibitors for other significant cancer-related targets. These include the epidermal growth factor receptor (EGFR) and aromatase (ARO), where docking results corroborated the in vitro findings. nih.gov Similarly, these derivatives have been designed as phosphatidylinositol 3-kinase (PI3K) inhibitors, and a co-crystal structure of a lead compound with PI3Kα has validated the binding mode predicted by docking. nih.gov The design of potent cyclin-dependent kinase 7 (CDK7) inhibitors has also been guided by extensive structure-activity relationship (SAR) and molecular docking studies.

The following table summarizes key findings from molecular docking studies of various thieno[3,2-d]pyrimidine derivatives with their respective protein targets.

Derivative ClassProtein TargetKey Interactions/FindingsReference
2,7-disubstituted-thieno[3,2-d]pyrimidinesFocal Adhesion Kinase (FAK)The thieno[3,2-d]pyrimidine scaffold forms two H-bonds with Cys502 in the hinge region. lookchem.com
N-benzyl-N-methyl-7-phenylthieno[3,2-d]pyrimidin-4-amineh-NTPdase1Interaction with key amino acid residues in the active site. nih.gov
ThienotriazolopyrimidinesEGFR and Aromatase (ARO)Docking experiments supported the in vitro results against these enzymes. nih.gov
Thieno[3,2-d]pyrimidine derivativesPhosphatidylinositol 3-kinase (PI3K)A co-crystal structure confirmed the binding mode predicted by docking. nih.gov
Thieno[3,2-d]pyrimidin-4(3H)-one derivatives3-Phosphoinositide dependent protein kinase-1 (PDK1)Computational modeling of fragments led to the design of micromolar inhibitors. nih.gov nih.gov
Thieno[3,2-d]pyrimidine derivativesJanus Kinase 1 (JAK1)A scaffold morphing strategy guided by docking led to potent and selective inhibitors. nih.gov nih.gov

Molecular Dynamics Studies to Elucidate Binding Mechanisms

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, elucidating the stability of the binding pose and the conformational changes that may occur over time. MD simulations are crucial for a more profound understanding of the binding mechanism at an atomic level.

For thieno[3,2-d]pyrimidine derivatives designed as phosphatidylinositol 3-kinase (PI3K) inhibitors, MD simulations have been noted as a key tool in their evaluation. nih.gov These simulations can reveal the stability of the interactions observed in docking studies and provide insights into the flexibility of both the ligand and the protein's active site upon binding. This information is critical for optimizing lead compounds to achieve better affinity and a more favorable pharmacokinetic profile.

Although detailed MD simulation results for 1-(Thieno[3,2-d]pyrimidin-4-yl)ethanone itself are not extensively published, the application of this technique to the broader class of thieno[3,2-d]pyrimidine inhibitors highlights its importance in the drug discovery process.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are powerful computational methods used to investigate the electronic properties of molecules, such as charge distribution, molecular orbitals, and reaction energetics. These calculations can predict the reactivity of a compound and provide insights into its metabolic stability and potential for forming specific interactions.

For a related compound, thieno[3,4-d]pyrimidin-4(3H)-thione, Complete Active Space Second-order Perturbation Theory (CASPT2) calculations were used to delineate its electronic relaxation mechanisms. rsc.org Such studies demonstrate the utility of high-level quantum chemical methods in understanding the photophysical properties of thienopyrimidine derivatives. rsc.org

While specific quantum chemical studies on this compound are not widely available in the literature, the principles can be readily applied. Calculations such as Density Functional Theory (DFT) could be used to determine the molecule's frontier molecular orbitals (HOMO and LUMO), electrostatic potential surface, and atomic charges. This information would be valuable for predicting its reactivity, metabolic fate, and the nature of its interactions with biological targets.

Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that a ligand must possess to bind to a specific target receptor. This model can then be used as a 3D query to search large chemical databases for novel compounds with the desired activity, a process known as virtual screening.

The design of new thieno[3,2-d]pyrimidine-based therapeutic agents has often been guided by pharmacophoric considerations. For instance, new derivatives have been developed by hybridizing the thieno[3,2-d]pyrimidine core with known pharmacophoric fragments associated with anticancer activity. nih.gov In the development of PI3K inhibitors, new morpholine-based thieno[2,3-d]pyrimidine (B153573) derivatives were designed to maintain the common pharmacophoric features of other potent inhibitors. nih.gov

A fragment-based approach, which can be considered a form of pharmacophore modeling, led to the discovery of thieno[3,2-d]pyrimidin-4(3H)-one derivatives as inhibitors of 3-phosphoinositide dependent protein kinase-1 (PDK1). nih.govlookchem.com By identifying small, low-molecular-weight fragments that bind to the target, and then computationally modeling how they could be linked or grown, novel and potent inhibitors were successfully designed and synthesized. nih.govlookchem.com

This strategy highlights the power of pharmacophore modeling and virtual screening in leveraging structural information to discover new lead compounds based on the versatile thieno[3,2-d]pyrimidine scaffold.

Future Perspectives and Emerging Research Directions

Rational Design of Next-Generation Thieno[3,2-d]pyrimidine-Based Agents

The rational design of new thieno[3,2-d]pyrimidine (B1254671) derivatives is a cornerstone of modern drug discovery, leveraging a deep understanding of structure-activity relationships (SAR) and computational modeling to create highly targeted therapies. researchgate.netlookchem.com By systematically modifying the core scaffold, researchers can fine-tune the pharmacological properties of these compounds to achieve desired therapeutic effects.

A key strategy in the rational design of thieno[3,2-d]pyrimidine-based agents is the exploration of various substitutions at different positions of the heterocyclic ring system. For instance, studies have shown that the introduction of a piperazinone moiety at the 6-position can lead to potent and selective PI3Kδ inhibitors with significant antiproliferative activity against non-Hodgkin lymphoma cell lines. nih.gov Similarly, the development of 2,7-disubstituted-thieno[3,2-d]pyrimidine derivatives has yielded potent focal adhesion kinase (FAK) inhibitors. lookchem.com These findings underscore the importance of SAR studies in identifying key structural motifs that govern the biological activity of these compounds.

Computational tools such as molecular docking and molecular dynamics (MD) simulations play a pivotal role in the rational design process. lookchem.comtandfonline.com These methods allow researchers to predict the binding modes of novel derivatives within the active site of their target proteins, providing insights into the structural basis for their activity. lookchem.comnih.gov For example, the co-crystal structure of a thieno[3,2-d]pyrimidine derivative complexed with PI3Kα has provided a detailed understanding of the interactions that drive its inhibitory potency. nih.gov This structural information is invaluable for the design of new analogs with improved binding affinity and selectivity.

Furthermore, the design of thieno[3,2-d]pyrimidine derivatives is not limited to single-target agents. The versatility of the scaffold allows for the creation of compounds that can modulate multiple biological targets, a strategy that is gaining traction in the treatment of complex diseases like cancer. acs.orgwikipedia.org By combining pharmacophoric features from different classes of inhibitors, researchers can develop multi-targeted agents with the potential to overcome drug resistance and improve therapeutic outcomes.

Development of Advanced and Sustainable Synthetic Methodologies

The synthesis of thieno[3,2-d]pyrimidines has traditionally relied on multi-step procedures that can be time-consuming and generate significant chemical waste. However, the growing emphasis on green chemistry and sustainable practices is driving the development of more efficient and environmentally friendly synthetic methodologies. nih.gov

One promising approach is the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. nih.gov This technique has been successfully applied to the synthesis of various thieno[2,3-d]pyrimidine (B153573) analogs, demonstrating its potential for the rapid and efficient generation of compound libraries for biological screening. nih.gov

Another area of focus is the development of one-pot reactions and tandem catalytic processes that can streamline the synthesis of the thieno[3,2-d]pyrimidine core. These methods often involve the use of novel catalysts and environmentally benign solvents, further reducing the environmental impact of the synthetic process. For example, the Gewald reaction, a classical method for the synthesis of 2-aminothiophenes, remains a key step in many synthetic routes to thienopyrimidines and has been adapted for use in more sustainable protocols. rsc.org

The development of novel synthetic strategies not only improves the efficiency and sustainability of thieno[3,2-d]pyrimidine synthesis but also expands the accessible chemical space for drug discovery. By providing access to a wider range of structural diversity, these advanced methodologies will facilitate the exploration of new biological targets and the development of next-generation therapeutic agents.

Exploration of Novel Biological Targets and Therapeutic Applications beyond Current Scope

While thieno[3,2-d]pyrimidines are well-known for their activity as kinase inhibitors, particularly targeting enzymes like PI3K, EGFR, and FAK, there is a growing interest in exploring their potential to modulate other biological targets. lookchem.comnih.govnih.govnih.gov This expansion of the therapeutic landscape for thieno[3,2-d]pyrimidine derivatives could lead to the discovery of novel treatments for a wide range of diseases.

One area of emerging research is the investigation of thieno[3,2-d]pyrimidines as inhibitors of phosphodiesterases (PDEs), enzymes that play a crucial role in signal transduction pathways. acs.org For example, certain 2-butyl-4-cyclohexylaminothieno[3,2-d]pyrimidine derivatives have been identified as potent and selective PDE4 inhibitors, suggesting their potential as anti-inflammatory agents. acs.org

Another promising avenue is the exploration of thieno[3,2-d]pyrimidines as antimicrobial agents. nih.gov Halogenated thieno[3,2-d]pyrimidines have demonstrated antiproliferative activity against cancer cell lines and selective activity against certain fungi, highlighting their potential as a new class of anti-infective drugs. nih.gov The structural similarity of the thienopyrimidine scaffold to purines also makes it an attractive starting point for the development of antiviral and antiparasitic agents. nih.gov

Furthermore, the potential of thieno[3,2-d]pyrimidines to modulate targets within the central nervous system (CNS) is an area that warrants further investigation. The ability of these compounds to cross the blood-brain barrier and interact with CNS targets could open up new therapeutic possibilities for neurodegenerative diseases and other neurological disorders.

The table below summarizes some of the emerging biological targets for thieno[3,2-d]pyrimidine derivatives:

Biological TargetTherapeutic ApplicationReference Compound Example
Phosphodiesterase 4 (PDE4)Anti-inflammatory2-butyl-4-cyclohexylaminothieno[3,2-d]pyrimidine
Fungal targetsAntifungalHalogenated thieno[3,2-d]pyrimidines
Viral targetsAntiviral(Under investigation)
Parasitic targetsAntiparasitic(Under investigation)
Central Nervous System targetsNeurodegenerative diseases(Under investigation)

Strategies for Developing Multi-Targeting Agents and Combination Therapies

The complexity of many diseases, particularly cancer, has led to a paradigm shift from the "one target, one drug" approach to the development of multi-targeting agents and combination therapies. nih.gov The thieno[3,2-d]pyrimidine scaffold is particularly well-suited for this strategy due to its ability to be functionalized at multiple positions, allowing for the incorporation of pharmacophores that can interact with different biological targets.

One strategy for developing multi-targeting agents is to design hybrid molecules that combine the thieno[3,2-d]pyrimidine core with other known pharmacophores. For example, researchers have designed and synthesized thieno[2,3-d]pyrimidine derivatives that act as dual inhibitors of EGFR and STAT3, two key proteins involved in cancer cell proliferation and survival. nih.gov This dual-inhibition approach has the potential to overcome the resistance that can develop with single-agent therapies.

Another approach is to design compounds that can simultaneously inhibit multiple kinases within a signaling pathway. For instance, thieno[3,2-d]pyrimidine derivatives have been identified as dual inhibitors of focal adhesion kinase (FAK) and FMS-like tyrosine kinase 3 (FLT3), two kinases that are often overexpressed in metastatic cancers. acs.org This multi-targeted kinase inhibition can lead to a more potent and durable antitumor response.

In addition to the development of single-agent multi-targeting drugs, there is also a growing interest in using thieno[3,2-d]pyrimidine-based agents in combination with other therapies. wikipedia.org For example, a thieno[3,2-d]pyrimidine derivative could be used in combination with a standard-of-care chemotherapy agent to enhance its efficacy or to overcome drug resistance. The ability to target multiple pathways simultaneously through combination therapy is a promising strategy for improving patient outcomes in a variety of diseases.

The table below provides examples of multi-targeting strategies involving thieno[3,2-d]pyrimidine derivatives:

Multi-Targeting StrategyExample TargetsTherapeutic Area
Dual Kinase InhibitionFAK and FLT3Cancer
Dual Pathway InhibitionEGFR and STAT3Cancer
Combination TherapyThieno[3,2-d]pyrimidine + ChemotherapyCancer

Q & A

Basic: What synthetic methodologies are commonly employed for synthesizing 1-(Thieno[3,2-d]pyrimidin-4-yl)ethanone?

Answer:
A prevalent approach involves cyclocondensation reactions using thiophene derivatives and pyrimidine precursors. For example, formic acid-mediated reflux (16–18 hours) with aminothiophene intermediates (e.g., 2-amino-4-phenylthiophene-3-carbonitrile) can yield thieno[3,2-d]pyrimidinone scaffolds, followed by acetylation to introduce the ethanone group . Alternative routes include nucleophilic substitution reactions under basic conditions (e.g., K₂CO₃ in DMF) to functionalize the pyrimidine ring with acetyl moieties. X-ray crystallography (e.g., single-crystal diffraction) is critical for confirming regioselectivity and structural integrity .

Basic: What spectroscopic and analytical techniques are essential for characterizing this compound?

Answer:

  • 1H/13C NMR : Resolves substituent positions and confirms acetyl integration (e.g., δ ~2.5 ppm for CH₃ in ethanone) .
  • X-ray crystallography : Validates molecular geometry, bond angles, and packing arrangements (e.g., C=O bond length ~1.21 Å) .
  • LC-MS : Confirms molecular weight (e.g., m/z 361.0 [M+H]+) and purity .
  • FT-IR : Identifies carbonyl stretches (~1700 cm⁻¹) and heterocyclic ring vibrations .

Advanced: How can researchers optimize synthetic yield when steric hindrance limits reaction efficiency?

Answer:
Steric challenges in the pyrimidine ring can be mitigated by:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of bulky intermediates.
  • Catalytic systems : Pd-mediated cross-coupling or microwave-assisted synthesis reduces reaction time and improves regioselectivity .
  • Temperature control : Stepwise heating (e.g., 80°C → 120°C) prevents decomposition of thermally sensitive intermediates.
    Refer to crystallographic data to assess steric clashes and adjust substituent positions pre-synthesis .

Advanced: How should contradictions in spectroscopic data (e.g., NMR vs. LC-MS) be resolved?

Answer:

  • Multi-technique validation : Cross-check NMR shifts with computational modeling (e.g., DFT calculations) .
  • Isotopic labeling : Use 13C-labeled acetyl groups to trace unexpected splitting patterns.
  • Control experiments : Synthesize analogues with incremental structural changes to isolate conflicting signals .
  • Sample purity : Re-crystallize or use preparative HPLC to eliminate impurities causing LC-MS anomalies .

Advanced: What in vitro assays are suitable for evaluating its biological activity?

Answer:

  • Antimicrobial screening : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Kinase inhibition : Fluorescence-based assays (e.g., ADP-Glo™) to test inhibition of EGFR or VEGFR2.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.
    Ensure proper controls (DMSO vehicle, reference drugs) and triplicate replicates for statistical validity .

Basic: What factors influence the compound’s stability during storage?

Answer:

  • Temperature : Store at –20°C in airtight containers to prevent thermal degradation .
  • Light sensitivity : Use amber vials to avoid photooxidation of the thieno-pyrimidine ring.
  • Moisture : Add molecular sieves to desiccate storage environments.
  • Solvent choice : DMSO or ethanol solutions are preferable to aqueous buffers for long-term stability .

Advanced: How can computational modeling guide the design of derivatives with enhanced bioactivity?

Answer:

  • Docking studies : Use AutoDock Vina to predict binding affinity to target proteins (e.g., DHFR, topoisomerases).
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with antimicrobial IC₅₀ values .
  • MD simulations : Assess ligand-protein complex stability over 100 ns trajectories (e.g., GROMACS).
    Validate predictions with synthesised derivatives and in vitro testing .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile byproducts.
  • Waste disposal : Neutralize acidic/basic residues before discarding via hazardous waste channels .

Advanced: How to address low reproducibility in biological assays?

Answer:

  • Batch consistency : Characterize each compound batch via HPLC (>95% purity) .
  • Cell line authentication : Use STR profiling to confirm cell line identity.
  • Assay standardization : Calibrate plate readers daily and pre-warm media to 37°C.
    Document all variables (e.g., passage number, serum lot) to identify outliers .

Advanced: What strategies improve solubility for in vivo studies?

Answer:

  • Prodrug design : Introduce phosphate or PEG groups to enhance hydrophilicity.
  • Co-solvents : Use cyclodextrins or Cremophor EL for aqueous formulations.
  • Nanoparticle encapsulation : PLGA or liposomal carriers improve bioavailability .
    Validate solubility via dynamic light scattering (DLS) and in vivo pharmacokinetics .

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